Methyl 2-iodo-4,5-dimethoxybenzoate
Overview
Description
“Methyl 2-iodo-4,5-dimethoxybenzoate” is a chemical compound with the CAS Number: 173043-61-3 . It has a molecular weight of 322.1 and a linear formula of C10H11IO4 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “Methyl 2-iodo-4,5-dimethoxybenzoate” consists of an iodine atom and two methoxy groups attached to a benzoate core . The molecule has a total of 26 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 2 ethers (aromatic) .Physical And Chemical Properties Analysis
“Methyl 2-iodo-4,5-dimethoxybenzoate” is a solid substance . It has a boiling point of 352.8±42.0°C at 760 mmHg and a melting point of 105-107°C . The flash point is 167.2 .Scientific Research Applications
Synthesis and Derivatives
Methyl 2-iodo-4,5-dimethoxybenzoate plays a significant role in the synthesis of various chemical compounds. For instance, it is used in the synthesis of polysubstituted aromatic carboxylic acids found in calichemicin antibiotics. These compounds are synthesized from readily available materials without the need for chromatographic separation, showcasing the efficiency and utility of this chemical in pharmaceutical research (Laak & Scharf, 1989). Additionally, the compound is involved in the synthesis of 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid, which have nearly planar structures and are important in various chemical and biological contexts (Barich, Zell, Powell, & Munson, 2004).
Radiopharmaceutical Research
Methyl 2-iodo-4,5-dimethoxybenzoate is also used in radiopharmaceutical research. It has been labeled with 131I for biodistribution studies, where it showed potential for designing brain imaging radiopharmaceuticals (Patel et al., 1991). This application demonstrates its importance in developing tools for medical diagnostics.
Catalysis and Organic Synthesis
In the field of organic synthesis, this compound plays a role in developing methylation methods, where it's used in palladium-catalyzed dimethylation reactions. This process is critical for producing biologically and pharmacologically active compounds, highlighting its relevance in medicinal chemistry (Wu, Wei, Wan, & Zhang, 2021).
Structural and Conformational Studies
Structural and conformational studies of mono- and dimethoxybenzoic acids, which are derivatives of methyl 2-iodo-4,5-dimethoxybenzoate, provide insights into their conformation in solution. This is crucial for understanding the behavior of these compounds in various environments and can influence their applications in different fields (Exner, Fiedler, Buděšínský, & Kulhanek, 1999).
Enzyme Inhibitory Activities
Methyl 2-iodo-4,5-dimethoxybenzoate derivatives have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key enzyme in regulating various cellular processes. This finding is significant for drug development, especially for conditions like diabetes and cancer (Han Lijun, 2010).
Safety And Hazards
“Methyl 2-iodo-4,5-dimethoxybenzoate” is classified under the GHS07 hazard pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338 .
properties
IUPAC Name |
methyl 2-iodo-4,5-dimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQDMAXTSBDKRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471925 | |
Record name | Methyl 2-iodo-4,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-iodo-4,5-dimethoxybenzoate | |
CAS RN |
173043-61-3 | |
Record name | Methyl 2-iodo-4,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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